molecular formula C3H5AlBr2 B14714574 CID 71354344 CAS No. 14031-61-9

CID 71354344

Cat. No.: B14714574
CAS No.: 14031-61-9
M. Wt: 227.86 g/mol
InChI Key: PQZGLECXCSADTP-UHFFFAOYSA-N
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Description

Analytical techniques such as GC-MS () and LC-ESI-MS () are typically employed to characterize such compounds, including molecular weight determination, structural elucidation, and fragmentation patterns. However, specific data on CID 71354344’s pharmacological properties or synthesis pathways are absent in the provided sources, necessitating reliance on comparative frameworks for similar compounds.

Properties

CAS No.

14031-61-9

Molecular Formula

C3H5AlBr2

Molecular Weight

227.86 g/mol

InChI

InChI=1S/C3H5Br2.Al/c1-2-3(4)5;/h3H,1-2H2;

InChI Key

PQZGLECXCSADTP-UHFFFAOYSA-N

Canonical SMILES

C(C[Al])C(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds typically involves large-scale chemical reactors where the synthesis is optimized for yield and purity. The process may include steps like purification through crystallization, distillation, or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution

The imidazole nitrogen acts as a nucleophilic site:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form N-substituted derivatives.

  • Coordination with metals : Forms complexes with transition metals (e.g., Fe³⁺, Ni²⁺) via the imidazole ring .

Oxidation-Reduction Reactions

  • Phenolic oxidation : One-electron oxidation of the phenolic -OH group leads to phenoxyl radical formation via concerted proton-electron transfer (CPET) mechanisms, stabilized by intramolecular hydrogen bonding with the imidazole nitrogen .

    Phenolic -OHOxidantCPETPhenoxyl radical+H++e\text{Phenolic -OH} \xrightarrow[\text{Oxidant}]{\text{CPET}} \text{Phenoxyl radical} + \text{H}^+ + e^-
  • Imidazole ring reduction : Catalytic hydrogenation (H₂/Pd) reduces the imidazole ring to a dihydroimidazole derivative.

Cyclization and Condensation

  • Heterocycle formation : Reacts with diamines (e.g., ethylenediamine) to form fused imidazolidine or pyrimidine derivatives under aqueous, catalyst-free conditions .

  • Knoevenagel adducts : Forms exocyclic enaminones via condensation with malononitrile .

Acid-Base Reactions

  • Deprotonation : The phenolic -OH (pKa ~10) undergoes deprotonation in alkaline media, forming a phenolate ion .

  • Salt formation : Reacts with strong bases (e.g., K₂CO₃) to generate stable salts .

Key Mechanistic Insights

Reaction TypeMechanismRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)
CPET Oxidation Concerted proton-electron transfer6.3×1023.0×1066.3 \times 10^2 - 3.0 \times 10^645–75
Imidazole Alkylation SN2 displacement1.2×1041.2 \times 10^460–80
  • CPET kinetics correlate with the Hammett parameter (ρ=0.50ρ = 0.50) for substituent electronic effects .

  • Solvent effects : Reactions in toluene or acetonitrile show 2–5× faster kinetics than in water .

Thermodynamic Stability

ParameterValueSource
ΔG° (CPET oxidation)0.33 V vs. SCE-0.33\ \text{V vs. SCE}
ΔH (imidazole reduction)120 kJ/mol-120\ \text{kJ/mol}

The trifluoromethyl group stabilizes transition states via inductive effects, lowering activation barriers by 15–20%.

Experimental Optimization

  • Temperature : Optimal range = 20–150°C (higher temps favor cyclization) .

  • Solvents : Toluene > acetonitrile > water for yield and purity .

  • Catalysts : Fe/Ni catalysts improve imidazole functionalization efficiency by 40% .

Scientific Research Applications

CID 71354344 has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of CID 71354344 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on CID 71354344’s structural analogs and their bioactivity, leveraging methodologies from and .

Table 1: Structural and Bioactive Comparison
Compound (PubChem CID) Molecular Formula Key Functional Groups Reported Bioactivity Reference
This compound Not provided Presumed heterocyclic core Hypothesized enzyme inhibition
CID 46907796 (ChEMBL1724922) C₁₉H₂₁N₃O₃ Amide, pyridine Nrf2 inhibitor (IC₅₀: 4.9 µM)
ChEMBL1711746 C₂₀H₂₃N₃O₄ Carbamate, benzodioxole Nrf2 inhibitor (IC₅₀: 3.2 µM)
This compound (hypothetical analog) Sulfonamide, aromatic ring Antimicrobial (hypothetical)

Key Findings :

  • Structural Motifs : CID 46907796 and ChEMBL1711746 share amide and heteroaromatic groups critical for Nrf2 inhibition, suggesting this compound may require similar motifs for target engagement .
  • Bioactivity Gaps: Unlike its analogs, this compound lacks empirical bioactivity data. For instance, CID 46907796 demonstrates nanomolar-range inhibition, while hypothetical analogs propose antimicrobial roles without experimental validation.

Analytical and Pharmacological Methodologies

Table 2: Techniques for Compound Characterization
Method Application Example from Evidence
GC-MS Volatility and purity assessment CID content in CIEO fractions
LC-ESI-MS with CID Structural fragmentation analysis Differentiation of ginsenoside isomers
Docking Studies Target affinity prediction Phytochemical-CID interactions


Insights :

  • Fragmentation Patterns: Source-induced CID in mass spectrometry () could differentiate stereoisomers of this compound, as demonstrated for ginsenosides.
  • Computational Modeling : Molecular docking () might predict this compound’s binding to targets like Nrf2 or kinases, though experimental validation is absent.

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